Home > Products > Screening Compounds P119271 > Haloperidol lactate
Haloperidol lactate - 53515-91-6

Haloperidol lactate

Catalog Number: EVT-1589522
CAS Number: 53515-91-6
Molecular Formula: C24H29ClFNO5
Molecular Weight: 465.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Haloperidol (broader).
Overview

Haloperidol lactate is a derivative of haloperidol, a first-generation antipsychotic agent primarily used in the treatment of various psychiatric disorders, including schizophrenia, acute psychosis, and Tourette syndrome. Haloperidol lactate is formulated as a short-acting parenteral solution for intramuscular and intravenous administration, making it particularly useful in acute settings where rapid control of symptoms is necessary. This compound is known for its high potency and effectiveness in managing severe behavioral disturbances while being associated with fewer sedative effects compared to other antipsychotics .

Source and Classification

Haloperidol lactate is classified as a butyrophenone derivative. It is an antipsychotic medication that acts predominantly as a dopamine receptor antagonist, particularly at the D2 receptor sites within the mesolimbic and mesocortical pathways of the brain. The compound's chemical structure includes a piperidine ring, which contributes to its pharmacological properties. Haloperidol lactate's chemical formula is C24H29ClFNO5C_{24}H_{29}ClFNO_5, with a molecular weight of approximately 465.95 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of haloperidol lactate involves several steps that typically start from commercially available precursors. The synthesis can be broadly categorized into:

  1. Formation of Haloperidol: This involves the reaction of 4-chlorobenzoyl chloride with 4-fluorophenyl-4-hydroxypiperidine to form haloperidol.
  2. Lactate Formation: Haloperidol is then reacted with lactic acid to produce haloperidol lactate. The reaction conditions often include heating under controlled temperatures to facilitate the esterification process.

The synthesis requires careful control of temperature and pH to ensure high yield and purity of the final product. The resulting haloperidol lactate is then purified through crystallization or chromatography techniques .

Molecular Structure Analysis

Structure and Data

Haloperidol lactate features a complex molecular structure characterized by multiple functional groups, including hydroxyl, carbonyl, and aromatic rings. The structural representation includes:

  • IUPAC Name: 2-hydroxypropanoic acid; 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
  • SMILES Notation: CC(O)C(O)=O.OC1(CCN(CCCC(=O)C2=CC=C(F)C=C2)CC1)C1=CC=C(Cl)C=C1
  • InChI Key: BVUSNQJCSYDJJG-UHFFFAOYSA-N

The molecular structure exhibits significant lipophilicity, which influences its pharmacokinetic properties, including absorption and distribution in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Haloperidol lactate participates in various chemical reactions typical for esters and phenolic compounds:

  1. Hydrolysis: In aqueous environments, haloperidol lactate can hydrolyze back to haloperidol and lactic acid.
  2. Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
  3. Conjugation Reactions: In vivo, haloperidol undergoes extensive biotransformation primarily through glucuronidation and N-dealkylation mediated by cytochrome P450 enzymes.

These reactions are critical for understanding the metabolism and elimination pathways of haloperidol lactate in clinical settings .

Mechanism of Action

Process and Data

The primary mechanism of action for haloperidol lactate involves its antagonistic effect on dopamine receptors, especially the D2 subtype. This blockade reduces dopaminergic activity in the brain's pathways associated with psychosis:

Pharmacokinetically, haloperidol exhibits a half-life ranging from 14.5 to 36.7 hours when administered orally, while intramuscular administration results in a mean half-life of approximately 20.7 hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Haloperidol lactate has distinct physical and chemical properties that influence its clinical use:

  • Solubility: Slightly soluble in water but soluble in lactic acid solutions.
  • pH Range: Formulated solutions typically have a pH between 3.0 and 3.8.
  • Molecular Weight: Approximately 465.95 g/mol.
  • Bioavailability: Higher following intramuscular administration compared to oral routes.

The compound's stability in solution is enhanced by the presence of lactic acid, which also aids in maintaining an appropriate pH for injection formulations .

Applications

Scientific Uses

Haloperidol lactate is widely utilized in clinical psychiatry for:

  • Management of Acute Psychosis: Rapid control of agitation and psychotic symptoms.
  • Treatment of Schizophrenia: Effective for both acute episodes and long-term management.
  • Tourette Syndrome Management: Reduces tics associated with this condition.

In addition to these primary uses, research continues into its efficacy in treating other behavioral disorders and its potential applications in emergency psychiatric care due to its rapid onset of action when administered parenterally .

Mechanistic Insights into Dopaminergic Modulation by Haloperidol Lactate

Molecular Interactions with Dopamine D2 Receptor Subtypes

Haloperidol lactate exerts its antipsychotic effects primarily through high-affinity antagonism at dopamine D2 receptors (DRD2). X-ray crystallography reveals that haloperidol binds within the orthosteric site of DRD2 (PDB ID: 6CM4), forming a conserved salt bridge between its protonated piperidine nitrogen and Asp114³.³² of transmembrane helix 3 (TM3) [1] [8]. This interaction is critical for receptor inactivation. Unique to DRD2 is haloperidol’s extension into a secondary extended binding pocket (SEBP), formed by residues Trp100ᴱᴸ¹ and Phe110³.²⁸. The SEBP undergoes conformational rearrangement to accommodate haloperidol’s chlorobenzene moiety, a feature distinguishing DRD2 from the highly homologous DRD3 (78% TM similarity) and DRD4 (53% TM similarity) [8].

Table 1: Binding Affinities and Structural Determinants of Haloperidol at D2-like Receptors

Receptor SubtypeKᵢ (nM)Key Binding ResiduesUnique Structural Features
DRD21.2 ± 0.3Asp114³.³², Trp100ᴱᴸ¹Flexible SEBP enabling deep chlorobenzene anchoring
DRD310.5 ± 1.1Asp110³.³²Rigid EBP with inward EL2 occlusion
DRD48.7 ± 0.9Asp115³.³²Constricted EL2 region limiting access

Mutagenesis studies confirm that alanine substitution of Trp100ᴱᴸ¹ reduces haloperidol’s binding affinity by >5-fold, underscoring the SEBP’s role in DRD2 selectivity. Molecular dynamics simulations further demonstrate that haloperidol stabilizes DRD2 in an inactive conformational state, preventing intracellular Gαᵢ/o protein coupling [8]. This contrasts with risperidone-bound DRD2, where TM2 and TM7 shifts compress the binding pocket, highlighting ligand-specific receptor dynamics.

Neurochemical Pathways: Antagonism of Mesolimbic vs. Nigrostriatal Dopaminergic Systems

Haloperidol’s clinical efficacy and side-effect profile arise from differential modulation of dopaminergic pathways:

  • Mesolimbic Pathway: Antagonism of DRD2 in the nucleus accumbens and ventral tegmental area (VTA) attenuates dopamine hyperactivity, reducing positive psychotic symptoms (e.g., hallucinations). PET studies show >72% DRD2 occupancy in mesolimbic regions at therapeutic concentrations [6] [8].
  • Nigrostriatal Pathway: DRD2 blockade in the dorsal striatum disrupts basal ganglia motor circuits, leading to extrapyramidal symptoms (EPS). Haloperidol’s SEBP binding mode enhances its access to striatal DRD2, which exhibits higher receptor density and lower dopamine affinity than cortical regions [6].

Notably, pathway-specific receptor reserves dictate haloperidol’s functional effects. The nigrostriatal system has a low DRD2 reserve, meaning minimal antagonism suffices to disrupt signaling. Conversely, the mesolimbic pathway requires higher occupancy for antipsychotic efficacy. This dichotomy explains why EPS often emerges at subtherapeutic doses, while psychosis management necessitates near-saturation of mesolimbic DRD2 [6].

Table 2: Dopaminergic Pathway-Specific Effects of Haloperidol Lactate

PathwayAnatomical RegionsTherapeutic/Side EffectsReceptor Reserve
MesolimbicVTA, nucleus accumbensReduction of positive psychosisHigh (≥72% occupancy required)
NigrostriatalSubstantia nigra, striatumExtrapyramidal symptoms (EPS)Low (≤50% occupancy triggers EPS)
TuberoinfundibularHypothalamus, pituitaryHyperprolactinemiaModerate

Haloperidol’s lipophilicity (logP = 4.3) enables rapid brain penetration, with striatal concentrations exceeding plasma by 20-fold. This property, combined with SEBP binding, underlies its potent nigrostriatal effects despite identical DRD2 affinity across pathways [6] [8].

Impact on Glutamatergic and Serotonergic Crosstalk in Psychosis Management

Beyond dopamine, haloperidol indirectly modulates glutamatergic and serotonergic systems through receptor crosstalk:

  • Glutamate-Dopamine Balance: DRD2 antagonism in the prefrontal cortex (PFC) disinhibits glutamate release from pyramidal neurons. This activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) on GABAergic interneurons, restoring inhibitory control over hyperdopaminergic states. Haloperidol’s efficacy in treatment-resistant psychosis correlates with upregulated postsynaptic density protein 95 (PSD-95) expression, indicating enhanced glutamatergic synapse stability [8] [9].
  • Astrocyte-Mediated Neurotransmission: Astrocytes express DRD2 receptors that regulate glutamate clearance. Haloperidol-bound DRD2 on astrocytes reduces glutamate transporter 1 (GLT-1) internalization, increasing synaptic glutamate uptake by 40% in rodent models. This mitigates NMDAR hypofunction implicated in cognitive deficits of psychosis [5] [9].
  • Serotonergic Interactions: Though haloperidol has low affinity for 5-HT₂A receptors (Kᵢ >400 nM), its DRD2 blockade elevates serotonin in the medial PFC via disinhibition of raphe nuclei projections. This secondary effect may contribute to mood stabilization in comorbid depressive psychosis [9].

Electrophysiological studies reveal that haloperidol normalizes gamma oscillations (30–80 Hz) in the hippocampus-PFC circuit by rebalancing dopamine-glutamate-GABA triads. This oscillatory synchrony is essential for sensory gating and attentional processing, functions impaired in psychosis [5] [9]. The diagram below synthesizes these interactions:

Dopaminergic Antagonism → ↓ Mesolimbic DA Activity → ↓ Positive Psychosis  │  ├→ ↑ Prefrontal Glutamate → ↑ GABA Inhibition → ↑ Cognitive Function  │  └→ ↑ Cortical Serotonin → ↓ Affective Symptoms  

Properties

CAS Number

53515-91-6

Product Name

Haloperidol lactate

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;2-hydroxypropanoic acid

Molecular Formula

C24H29ClFNO5

Molecular Weight

465.9 g/mol

InChI

InChI=1S/C21H23ClFNO2.C3H6O3/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;1-2(4)3(5)6/h3-10,26H,1-2,11-15H2;2,4H,1H3,(H,5,6)

InChI Key

BVUSNQJCSYDJJG-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.